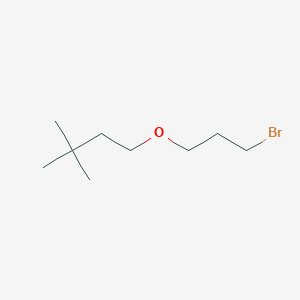

1-(3-Bromopropoxy)-3,3-dimethylbutane

Description

Significance of Bromoalkanes as Precursors in Advanced Chemical Transformations

Bromoalkanes are a class of halogenated hydrocarbons that serve as highly versatile precursors in organic synthesis. The bromine atom is an excellent leaving group, making the carbon atom to which it is attached electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in numerous synthetic transformations, including:

Nucleophilic Substitution Reactions: Bromoalkanes readily undergo substitution reactions with nucleophiles such as amines, thiols, and alkoxides, forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This makes them invaluable as alkylating agents, which are compounds that introduce alkyl groups into other molecules. mdpi.comnih.govresearchgate.net

Formation of Organometallic Reagents: They are precursors to organometallic compounds, such as Grignard reagents and organolithiums. These reagents are potent carbon nucleophiles used to create new carbon-carbon bonds, a fundamental process in molecular construction.

Cross-Coupling Reactions: Bromoalkanes can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom in 1-(3-Bromopropoxy)-3,3-dimethylbutane is situated on a primary carbon, which generally favors SN2-type substitution reactions, allowing for efficient and predictable bond formation without significant competing elimination reactions.

Strategic Importance of Ether Linkages in Molecular Architecture and Material Science

The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a common and important feature in a multitude of organic molecules. wikipedia.org Unlike the more reactive bromoalkane group, the ether linkage is generally chemically robust and stable under many reaction conditions. numberanalytics.com This stability makes it a reliable structural component in the design of complex molecules.

Key roles of the ether linkage include:

Modification of Physical Properties: The incorporation of ether linkages can enhance a polymer's flexibility, solubility, and thermal stability. numberanalytics.com In material science, polyethers—polymers containing repeating ether units—are valued for their unique properties and are used in a wide range of applications, from biomedical devices to industrial lubricants. numberanalytics.comnumberanalytics.com

Improved Biodegradability: The introduction of ether linkages can increase the biodegradability of polymers like polyesters. osti.gov

In this compound, the ether linkage connects the reactive bromopropyl group to a bulky neopentyl (3,3-dimethylbutyl) group. This neopentyl group can impart steric hindrance, potentially influencing the reactivity of the nearby functional groups and affecting the physical properties of larger molecules synthesized from this building block.

Structural Elucidation Context of this compound within Chemical Research

This compound is a bifunctional molecule, possessing two distinct reactive sites: the electrophilic carbon attached to the bromine and the nucleophilic oxygen of the ether. iupac.org This dual functionality allows it to act as a molecular linker or spacer in the synthesis of more complex structures. For instance, the bromo- end can be used to attach the molecule to a substrate via a nucleophilic substitution reaction, while the neopentyl ether end provides a stable, sterically bulky tail that can influence the properties of the final product.

The structure suggests its utility as a building block in fields such as medicinal chemistry and material science, where precise control over molecular architecture is essential. The separation of the reactive bromide from the bulky neopentyl group by a flexible three-carbon chain offers chemists a tool to introduce both steric bulk and a reactive handle into a target molecule.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1466858-59-2 |

| Molecular Formula | C9H19BrO |

| Molecular Weight | 223.15 g/mol |

| SMILES Code | CC(C)(C)CCOCCCBr |

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

1-(3-bromopropoxy)-3,3-dimethylbutane |

InChI |

InChI=1S/C9H19BrO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |

InChI Key |

BMEKVLAAMRJSDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCOCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Bromopropoxy 3,3 Dimethylbutane

Comprehensive Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgnumberanalytics.com The goal is to progressively break down the complex target into readily available starting materials. numberanalytics.com For 1-(3-bromopropoxy)-3,3-dimethylbutane, the most logical disconnections involve the ether linkage and the carbon-bromine bond.

The primary retrosynthetic disconnection is at the ether C-O bond. This "transform" simplifies the molecule into two key synthons: a nucleophilic 3,3-dimethylbutan-1-oxide synthon and an electrophilic 3-bromopropyl synthon.

Disconnection 1 (Ether Linkage):

Target Molecule: this compound

Transform: C-O ether bond disconnection.

Synthons:

(CH₃)₃CCH₂CH₂O⁻ (a nucleophilic alkoxide)

⁺CH₂CH₂CH₂Br (an electrophilic carbocation equivalent)

Synthetic Equivalents:

3,3-Dimethylbutan-1-ol ((CH₃)₃CCH₂CH₂OH) as the precursor to the alkoxide.

1,3-Dibromopropane (BrCH₂CH₂CH₂Br) as the electrophilic partner.

This pathway is characteristic of the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgnumberanalytics.com An alternative, though less common, disconnection could involve reversing the roles of the fragments, which would require a 3-bromopropoxide nucleophile and a neopentyl-type electrophile. However, neopentyl halides are notoriously poor substrates for Sₙ2 reactions due to steric hindrance, making the first pathway far more synthetically viable. masterorganicchemistry.com

Convergent and Divergent Synthesis Strategies for Alkyl Bromide and Ether Formation

A convergent synthesis is a strategy where different fragments of the target molecule are prepared separately and then joined together in the later stages of the synthesis. researchgate.netresearchgate.net For this compound, a convergent approach is ideal. This involves:

Independent synthesis of the alcohol precursor: 3,3-Dimethylbutan-1-ol.

Independent acquisition or synthesis of the alkylating agent: 1,3-Dibromopropane or a related species.

Coupling of these two fragments in a final etherification step.

A divergent synthesis , in contrast, begins with a central core molecule from which successive generations of building blocks are added, creating a library of related compounds. wikipedia.org While less direct for producing a single target like this compound, one could envision a divergent strategy starting from a common precursor to generate a variety of ethers. For example, starting with 3,3-dimethylbutan-1-ol, one could react it with a series of different dihaloalkanes to produce a family of ω-haloalkoxy ethers.

For the specific synthesis of the title compound, the convergent strategy is unequivocally superior.

Precursor Component Synthesis and Derivatization

The success of the convergent synthesis hinges on the efficient preparation of the key precursors.

3,3-Dimethylbutan-1-ol, also known as neohexanol, is a primary alcohol that serves as the nucleophilic backbone of the target molecule. molport.comwikipedia.org Several synthetic routes are available for its preparation.

One common laboratory method involves the reduction of a corresponding carbonyl compound, such as 3,3-dimethylbutanal or an ester of 3,3-dimethylbutanoic acid, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). guidechem.comgoogleapis.com Another established route is through a Grignard reaction, where a tert-butylmagnesium halide is reacted with ethylene (B1197577) oxide. google.com

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Grignard Reaction | tert-Butyl halide, Magnesium, Ethylene oxide | Diethyl ether (solvent), H₃O⁺ (workup) | Moderate to High | google.com |

| Aldehyde Reduction | 3,3-Dimethylbutanal | LiAlH₄ or NaBH₄, Diethyl ether/THF, H₃O⁺ (workup) | High | guidechem.comgoogle.com |

| Ester Reduction | Methyl 3,3-dimethylbutanoate | LiAlH₄, Diethyl ether/THF, H₃O⁺ (workup) | High | wikipedia.org |

Purification of 3,3-dimethylbutan-1-ol is typically achieved by fractional distillation under atmospheric pressure, owing to its relatively high boiling point of 143 °C. Prior to distillation, the crude product is often washed to remove impurities and dried using an anhydrous desiccant like magnesium sulfate (B86663) or sodium sulfate. google.com

3-Bromopropan-1-ol is a versatile bifunctional molecule used in many organic syntheses. guidechem.comchemicalbook.com It can be prepared through several methods, often starting from 1,3-propanediol (B51772). A highly effective method involves the selective monobromination of 1,3-propanediol. This can be achieved by reacting it with hydrobromic acid (HBr), often in the presence of a phase transfer catalyst or by using specific reaction conditions to avoid the formation of the dibrominated byproduct. guidechem.comgoogle.com

Another approach involves the anti-Markovnikov hydrobromination of allyl alcohol, typically using HBr in the presence of peroxides to initiate a free-radical addition mechanism.

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Selective Bromination | 1,3-Propanediol | Hydrobromic acid (HBr), Sulfuric acid (catalyst) | Good | nbinno.com |

| Protected Bromination | 1,3-Propanediol | HBr in glacial acetic acid, followed by hydrolysis | High (95%) | guidechem.com |

| Ring Opening | Oxetane | HBr | Moderate | N/A |

Purification of 3-bromopropan-1-ol, which has a boiling point of approximately 164-165 °C, often requires vacuum distillation to prevent decomposition at high temperatures. chemicalbook.comnbinno.com

Etherification Reaction Protocols

The final and crucial step in the convergent synthesis is the formation of the ether linkage.

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and a primary alkyl halide. numberanalytics.commasterorganicchemistry.com In this case, the alkoxide of 3,3-dimethylbutan-1-ol reacts with an excess of a 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form this compound.

Traditional methods require anhydrous conditions and strong bases like sodium hydride (NaH). However, a more efficient and industrially scalable approach utilizes Phase Transfer Catalysis (PTC) . numberanalytics.comphasetransfercatalysis.com PTC facilitates the reaction between reactants located in different phases (typically aqueous and organic).

The process involves:

Deprotonation of 3,3-dimethylbutan-1-ol in an aqueous phase using a concentrated base like 50% NaOH.

Use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether. wikipedia.org

The catalyst transports the alkoxide anion from the aqueous phase into the organic phase, where the alkyl halide (1,3-dibromopropane) is dissolved.

The Sₙ2 reaction occurs in the organic phase to form the desired ether.

This method avoids the need for expensive anhydrous solvents and hazardous reagents like NaH, often leading to higher yields and simpler workup procedures. phasetransfercatalysis.com

| Parameter | Optimized Condition | Rationale |

| Base | 50% Aqueous NaOH | Inexpensive, strong, and creates the two-phase system necessary for PTC. |

| Alkyl Halide | 1,3-Dibromopropane (used in excess) | Readily available primary halide; excess minimizes dialkylation byproduct. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Efficiently transports the alkoxide into the organic phase, increasing reaction rate. wikipedia.org |

| Solvent | Toluene or no organic solvent | The alkyl halide can sometimes serve as the organic phase. Toluene is a common, non-polar choice. |

| Temperature | 50-70 °C | Provides sufficient energy for the reaction without promoting significant elimination side reactions. |

By optimizing these conditions, the Williamson ether synthesis can be transformed into a high-yield, efficient, and robust protocol for the preparation of this compound.

Stereoselective and Regioselective Mitsunobu Reaction Variants

The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds, proceeding via a redox condensation of an alcohol and a nucleophile, mediated by a phosphine (B1218219) and an azodicarboxylate. nih.gov This reaction is particularly noted for its stereospecificity, typically occurring with a complete inversion of configuration at the alcohol's stereocenter. nih.gov

In the context of synthesizing this compound, a plausible approach involves the coupling of 3,3-dimethylbutan-1-ol (neopentyl alcohol) with 3-bromopropan-1-ol. Given that both are primary alcohols, the primary concern is not stereoselectivity at a chiral center but rather achieving efficient coupling despite the steric bulk of the neopentyl group.

Standard Mitsunobu conditions often employ triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edu However, for sterically hindered substrates like neopentyl alcohol, modifications to the standard protocol may be necessary to achieve satisfactory yields. The use of more nucleophilic phosphines or alternative azodicarboxylates can influence the reaction rate and efficiency. nih.gov

The regioselectivity of the Mitsunobu reaction becomes critical when using a diol as one of the coupling partners. For instance, if 1,3-propanediol were used with the intention of subsequent bromination, selective mono-etherification would be paramount. The inherent steric hindrance of neopentyl alcohol could potentially favor mono-alkylation at the less hindered primary hydroxyl group of a diol. Mechanistic studies suggest that the reaction proceeds through an alkoxyphosphonium salt intermediate. nih.gov The rate of formation and subsequent nucleophilic attack on this intermediate can be influenced by the steric environment of the alcohol.

| Reagents | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| PPh₃, DIAD | 3-Bromopropan-1-ol | THF | 0 to RT | Moderate-Good | Hypothetical |

| Polymer-supported PPh₃, DEAD | 3-Bromopropan-1-ol | Dichloromethane | RT | Moderate | Hypothetical |

| PBu₃, ADDP | 3-Bromopropan-1-ol | Toluene | RT to 50 | Potentially Improved | Hypothetical |

Acid-Catalyzed Etherification and Dehydrative Coupling Methods

Acid-catalyzed etherification represents a classical approach to the synthesis of ethers, typically through the dehydration of alcohols. masterorganicchemistry.com For the synthesis of unsymmetrical ethers like this compound, this method involves the cross-condensation of two different alcohols, in this case, 3,3-dimethylbutan-1-ol and 3-bromopropan-1-ol.

The mechanism involves the protonation of one alcohol to form a good leaving group (water), followed by a nucleophilic attack by the second alcohol in an Sₙ2 reaction. masterorganicchemistry.com However, this method is most effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com When applied to unsymmetrical ethers, a statistical mixture of products (two symmetrical ethers and the desired unsymmetrical ether) is often obtained, complicating purification.

Furthermore, the steric hindrance of the neopentyl group in 3,3-dimethylbutan-1-ol poses a significant challenge for Sₙ2-type reactions. Additionally, under acidic conditions, carbocation rearrangements are a common side reaction, particularly with secondary and tertiary alcohols, but can also be a concern with sterically hindered primary alcohols that might form a carbocationic intermediate.

Dehydrative coupling methods, which can be considered a subset of acid-catalyzed etherification, aim to overcome some of these limitations through the use of specific catalysts or reaction conditions that favor the formation of the desired ether. Recent advancements have explored various catalysts to improve the efficiency and selectivity of such couplings. nih.gov

| Catalyst | Alcohols | Temperature (°C) | Key Observation | Reference |

| Sulfuric Acid | 3,3-dimethylbutan-1-ol, 3-bromopropan-1-ol | 130-140 | Potential for mixture of products and low yield due to steric hindrance. | masterorganicchemistry.com |

| Heterogeneous Acid Catalysts | 3,3-dimethylbutan-1-ol, 3-bromopropan-1-ol | Varies | May offer improved selectivity and easier separation. | researchgate.net |

| Lewis Acids | 3,3-dimethylbutan-1-ol, 3-bromopropan-1-ol | Varies | Can promote etherification under milder conditions. | nih.gov |

This is an interactive data table illustrating potential conditions and outcomes for acid-catalyzed etherification.

Bromination Chemistry for Terminal Alkyl Bromide Formation:

The introduction of the terminal bromine atom is a crucial step in the synthesis of this compound. This can be achieved either by starting with a bromine-containing building block like 3-bromopropan-1-ol or by introducing the bromine at a later stage of the synthesis.

Radical and Non-Radical Halogenation Procedures

An alternative approach involves the direct bromination of a saturated precursor, such as n-propyl neopentyl ether. Achieving selectivity for the terminal position of the propyl chain can be challenging.

Radical Halogenation: Free-radical bromination of alkanes typically shows a preference for substitution at the most substituted carbon (tertiary > secondary > primary) due to the relative stability of the resulting carbon radicals. chemistrysteps.com Therefore, direct bromination of n-propyl neopentyl ether with bromine (Br₂) and light or heat would likely result in a mixture of products, with bromination at the secondary carbon of the propyl chain being a significant side product.

Directed Halogenation: More selective methods may be required. While N-bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, its use for the selective bromination of unactivated alkanes is less straightforward. missouri.edu The reactivity of NBS can be influenced by the reaction conditions, including the solvent and the presence of radical initiators or acid catalysts. wikipedia.org Some methods have been developed for the α-bromination of ethers, but selective bromination at the terminal ω-position of an alkyl chain is more challenging. wikipedia.org

Reaction Pathway Analysis and Mechanistic Investigations in Synthesis Optimization

The optimization of the synthesis of this compound relies heavily on a thorough understanding of the reaction mechanisms and potential side reactions for each synthetic route.

For the Mitsunobu reaction , mechanistic studies highlight the formation of an alkoxyphosphonium salt as a key intermediate. nih.gov The steric hindrance of the neopentyl group can slow down the rate of formation of this intermediate and its subsequent Sₙ2 displacement by the nucleophile. In some cases with highly hindered alcohols, the reaction may proceed with retention of configuration, although this is more commonly observed in intramolecular reactions. researchgate.net Computational studies can provide further insight into the transition states and activation energies involved, aiding in the selection of optimal reagents and conditions to favor the desired reaction pathway. researchgate.net

In acid-catalyzed etherification , the primary competing pathways are the formation of a mixture of ethers and elimination to form alkenes. Mechanistic analysis indicates that for primary alcohols, the reaction likely proceeds through an Sₙ2 mechanism. masterorganicchemistry.com However, the bulky neopentyl group could disfavor this pathway and potentially promote an Sₙ1-type mechanism with the risk of carbocation rearrangement. Careful control of temperature and catalyst selection is crucial to minimize these side reactions.

The selective bromination of a precursor molecule is governed by the choice between ionic and radical pathways. For the hydrobromination of an allyl ether, the mechanism of radical addition involves the initial formation of a bromine radical which adds to the terminal carbon of the double bond to generate the more stable secondary radical intermediate. youtube.com This intermediate then abstracts a hydrogen atom from HBr to yield the terminal bromide and propagate the radical chain. Understanding the factors that initiate and terminate the radical chain reaction is key to optimizing the yield of the desired anti-Markovnikov product. researchgate.net

By carefully analyzing these reaction pathways and their underlying mechanisms, a synthetic chemist can devise a robust and efficient strategy for the synthesis of this compound, overcoming the challenges posed by its sterically demanding structure.

Elucidation of Chemical Structure and Purity Through Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations and Reaction Completion.

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For 1-(3-Bromopropoxy)-3,3-dimethylbutane, the IR spectrum would be characterized by absorptions corresponding to its alkane, ether, and alkyl bromide moieties.

The synthesis of this compound often involves the reaction of 3,3-dimethylbutan-1-ol with a brominating agent. IR spectroscopy is an excellent tool for monitoring the progress of such a reaction. The disappearance of the broad absorption band characteristic of the alcohol O-H stretch (typically around 3200-3600 cm⁻¹) would signify the consumption of the starting material and the completion of the reaction.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2870-2960 | C-H Stretch | Alkane (C-H) |

| 1365-1470 | C-H Bend | Alkane (C-H) |

| 1085-1150 | C-O Stretch | Ether (C-O-C) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis in Derived Products.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, its molecular formula of C₉H₁₉BrO results in a nominal molecular weight of 222/224 amu.

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. wpmucdn.com Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ at m/z 222 and M+2 at m/z 224). The presence of this doublet is strong evidence for a molecule containing a single bromine atom.

The fragmentation pattern provides further structural confirmation. In electron ionization (EI) MS, the molecular ion often undergoes characteristic fragmentation to produce more stable ions. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common pathway.

Formation of tert-butyl cation: A dominant fragmentation pathway for compounds containing a neopentyl group is the loss of a propyl radical to form the highly stable tert-butyl cation ((CH₃)₃C⁺), which would produce a very intense base peak at m/z 57. youtube.comnist.gov

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 143.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 222/224 | [C₉H₁₉BrO]⁺ | Molecular Ion (M⁺) |

| 165/167 | [C₄H₈BrO]⁺ | Loss of •C₅H₁₁ (neopentyl radical) |

| 143 | [C₉H₁₉O]⁺ | Loss of •Br |

Reactivity Profiles and Transformational Chemistry of 1 3 Bromopropoxy 3,3 Dimethylbutane

Nucleophilic Substitution Reactions at the Bromine Center:

Nucleophilic substitution reactions of 1-(3-Bromopropoxy)-3,3-dimethylbutane are fundamental to its application in synthetic chemistry, allowing for the introduction of a wide array of functional groups. These transformations can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism, with the operative pathway being highly dependent on the reaction conditions.

Investigations into SN1 and SN2 Reaction Kinetics and Stereoselectivity.

The kinetics of nucleophilic substitution reactions provide crucial insights into the underlying mechanism. For this compound, the rate of an SN2 reaction is expected to be dependent on the concentrations of both the alkyl halide and the nucleophile. This bimolecular process involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Conversely, an SN1 reaction would exhibit first-order kinetics, with the rate depending solely on the concentration of the alkyl halide. This pathway proceeds through a carbocation intermediate, which would be susceptible to rearrangement. However, given that this compound is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, suggesting that the SN1 pathway is less likely under typical conditions. The steric hindrance from the distant neopentyl group is generally not significant enough to completely preclude the SN2 pathway.

| Reaction Type | Expected Kinetics | Stereochemical Outcome |

| SN1 | First-order (Rate = k[Substrate]) | Racemization (if chiral center is formed) |

| SN2 | Second-order (Rate = k[Substrate][Nucleophile]) | Inversion of configuration |

Alkylation of Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Phosphorus).

This compound serves as a valuable alkylating agent for a variety of heteroatom nucleophiles. This allows for the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds, which are integral to the synthesis of many organic molecules.

Oxygen Nucleophiles: Reactions with alkoxides or phenoxides would yield ethers.

Nitrogen Nucleophiles: Amines and amides can be alkylated to form substituted amines and amides, respectively.

Sulfur Nucleophiles: Thiolates readily displace the bromide to form thioethers.

Phosphorus Nucleophiles: Phosphines and phosphites can be alkylated to produce phosphonium (B103445) salts and phosphonates.

The efficiency of these alkylation reactions is often high, particularly under conditions that favor the SN2 mechanism.

Carbon-Carbon Bond Formation via Carbanion and Enolate Alkylation.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can participate in such reactions. Carbanions, such as those derived from organometallic reagents, and enolates generated from carbonyl compounds can act as potent carbon nucleophiles.

The reaction of this compound with these nucleophiles typically proceeds via an SN2 mechanism, leading to the extension of the carbon chain. These reactions are crucial for the construction of more complex molecular architectures.

Elimination Reactions (E1 and E2) Leading to Olefinic Products:

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, which can proceed through either a unimolecular (E1) or bimolecular (E2) pathway, are often in competition with nucleophilic substitution.

Studies on Regioselectivity and Stereoselectivity of Alkene Formation.

Elimination reactions of this compound would lead to the formation of an olefin. The regioselectivity of this reaction, which is the preference for the formation of one constitutional isomer over another, is an important consideration. For this particular substrate, elimination can only produce one alkene product, 1-allyloxy-3,3-dimethylbutane, thus regioselectivity is not a variable. The stereoselectivity, concerning the formation of E/Z isomers, is also not applicable here as the resulting double bond is terminal.

Competition with Nucleophilic Substitution Pathways.

The competition between substitution and elimination is a key aspect of the reactivity of alkyl halides. Several factors influence the product distribution:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles favor substitution. Weakly basic nucleophiles also tend to favor substitution.

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: The choice of solvent can influence the reaction pathway.

For this compound, being a primary halide, SN2 reactions are generally favored, especially with good nucleophiles that are weak bases. To promote elimination, a strong, bulky base would be required.

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

| Nucleophile/Base | Strong, unhindered nucleophile; weak base | Strong, hindered base |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary > Primary |

Organometallic Transformations and Cross-Coupling Chemistry:

The carbon-bromine bond is the primary site of reactivity for this compound in organometallic and cross-coupling reactions. As a primary bromoalkane, it is a suitable precursor for forming carbon-based nucleophiles and an effective electrophile for coupling reactions.

Organometallic reagents are powerful tools for forming new carbon-carbon bonds. this compound can be converted into its corresponding Grignard reagent or organolithium compound, transforming the electrophilic carbon attached to the bromine into a potent nucleophile.

Grignard Reagent Formation: By treating this compound with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (3-(3,3-dimethylbutoxy)propyl)magnesium bromide, can be synthesized. The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond.

Reaction: Br-(CH₂)₃-O-CH₂-C(CH₃)₃ + Mg → BrMg-(CH₂)₃-O-CH₂-C(CH₃)₃

The resulting Grignard reagent is a strong base and a powerful nucleophile, capable of reacting with a wide range of electrophiles. For instance, it can add to carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Organolithium Compound Formation: Alternatively, reaction with lithium metal or metal-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) can generate the corresponding organolithium species, 3-(3,3-dimethylbutoxy)propyllithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Due to the presence of the ether oxygen atom in the molecule, there is a potential for intramolecular coordination with the lithium or magnesium center, which could influence the reagent's stability and reactivity profile.

| Organometallic Reagent | Electrophile | Expected Product Type |

|---|---|---|

| (3-(3,3-dimethylbutoxy)propyl)magnesium bromide | Formaldehyde | Primary Alcohol |

| (3-(3,3-dimethylbutoxy)propyl)magnesium bromide | Aldehyde (R-CHO) | Secondary Alcohol |

| (3-(3,3-dimethylbutoxy)propyl)magnesium bromide | Ketone (R-CO-R') | Tertiary Alcohol |

| (3-(3,3-dimethylbutoxy)propyl)magnesium bromide | Carbon Dioxide (CO₂) | Carboxylic Acid |

| 3-(3,3-dimethylbutoxy)propyllithium | Epoxide | Primary Alcohol |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds. numberanalytics.com In these reactions, this compound serves as the electrophilic partner.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to form products containing a new carbon-carbon bond. The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org As an alkyl bromide, direct Sonogashira coupling with this compound is challenging but can be achieved under specific conditions, often requiring more active catalyst systems developed for C(sp³)-C(sp) bond formation.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The classic Heck reaction is most efficient with aryl and vinyl halides. The reaction with saturated alkyl bromides like this compound is less common due to the propensity for β-hydride elimination from the alkyl-palladium intermediate. However, variants of the Heck reaction have been developed to accommodate such substrates.

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ + Na₂CO₃ | Ph-(CH₂)₃-O-CH₂-C(CH₃)₃ |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Et₃N | Ph-C≡C-(CH₂)₃-O-CH₂-C(CH₃)₃ |

| Heck | Styrene | Pd(OAc)₂ + PPh₃ + Base | Ph-CH=CH-(CH₂)₂-O-CH₂-C(CH₃)₃ |

Copper-catalyzed or mediated coupling reactions, such as the Ullmann reaction and its modern variants, provide an alternative to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are often lower in cost compared to those using palladium catalysts. nih.gov

This compound can potentially undergo copper-catalyzed coupling with various nucleophiles. For instance, coupling with terminal alkynes (a variation of the Sonogashira coupling), amines, phenols, or thiols can be achieved. These reactions typically require a copper(I) salt, a base, and often a ligand such as a diamine or an amino acid to facilitate the coupling process. The conditions are generally harsher than palladium-catalyzed reactions, often requiring higher temperatures.

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation:

The bifunctional nature of this compound, containing both an ether linkage and an alkyl bromide, allows for its potential use in synthesizing heterocyclic compounds through intramolecular cyclization, provided a suitable nucleophile is present or can be generated within the molecule.

The direct intramolecular cyclization of this compound initiated by the ether oxygen attacking the carbon-bromine bond is electronically unfavorable as it would form a strained and unstable cyclic oxonium ion. However, derivatives of this compound can be designed to facilitate the formation of oxygen-containing heterocycles.

For example, if the neopentyl group were to be replaced by a group that could be converted into a nucleophile, cyclization would be possible. A more direct pathway involves the transformation of a related substrate. Consider a hypothetical derivative, 5-bromo-1-(tert-butoxy)pentan-2-ol. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, displacing the bromide to form a substituted tetrahydrofuran ring via an intramolecular Williamson ether synthesis. The length of the carbon chain is critical in determining the size of the ring formed.

The synthesis of more complex heterocyclic systems can be envisioned by introducing additional functional groups onto the molecular scaffold. If this compound is first functionalized via one of the cross-coupling or organometallic reactions described previously, the resulting product may contain a new functional group capable of participating in a ring-closing reaction.

For instance, after forming the Grignard reagent and reacting it with an appropriate electrophile, a new functional group (e.g., a hydroxyl or amino group) could be introduced at the end of the propyl chain. This new nucleophilic group could then participate in an intramolecular cyclization.

| Starting Material Derivative | Reaction Condition | Intermediate | Final Heterocyclic Product |

|---|---|---|---|

| 6-bromo-1-(3,3-dimethylbutoxy)hexan-2-ol | Base (e.g., NaH) | Internal alkoxide formation | 2-(4-(3,3-dimethylbutoxy)butyl)oxirane (via initial epoxide formation) or substituted Tetrahydropyran |

| N-aryl-4-(3,3-dimethylbutoxy)butanamide | Base | Anion formation | N-aryl-substituted pyrrolidinone |

Ether Cleavage and Re-functionalization of the Oxygen Linkage in this compound

The ether linkage in this compound, while generally stable, can be cleaved under specific and often vigorous reaction conditions. wikipedia.org This cleavage allows for the deconstruction of the molecule and the subsequent re-functionalization of the resulting fragments, providing pathways to new chemical entities. The reactivity of the ether bond is largely dictated by the nature of the alkyl groups attached to the oxygen atom and the choice of cleaving reagent. chemistrysteps.comlongdom.org

The cleavage of ethers is most commonly accomplished using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgpressbooks.pub These reactions proceed via nucleophilic substitution, which can follow either an S(_N)1 or S(_N)2 mechanism depending on the structure of the ether's substituents. chemistrysteps.comlongdom.org For this compound, the ether oxygen is flanked by a 3-bromopropyl group and a 3,3-dimethylbutyl (neohexyl) group. The 3-bromopropyl group is a primary alkyl chain, while the 3,3-dimethylbutyl group is also primary but sterically hindered due to the adjacent quaternary carbon center.

Under acidic conditions, the first step involves the protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. chemistrysteps.commasterorganicchemistry.com Subsequently, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms, displacing an alcohol. chemistrysteps.com

S(_N)2 Pathway:

Given that both alkyl groups attached to the ether oxygen are primary, the cleavage is expected to proceed via an S(_N)2 mechanism. longdom.org In an S(_N)2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org In the case of this compound, the 3-bromopropyl group is significantly less sterically hindered than the 3,3-dimethylbutyl group. Therefore, the halide ion (e.g., Br from HBr) will preferentially attack the carbon of the 3-bromopropyl group.

This selective cleavage would yield 3,3-dimethylbutan-1-ol and 1,3-dibromopropane. If an excess of the hydrohalic acid is used, the initially formed 3,3-dimethylbutan-1-ol can be further converted to the corresponding alkyl halide. libretexts.org

Potential Reaction Products under Acidic Cleavage (S(_N)2):

| Reagent | Initial Products | Products with Excess Reagent |

| HBr | 3,3-Dimethylbutan-1-ol and 1,3-Dibromopropane | 1-Bromo-3,3-dimethylbutane and 1,3-Dibromopropane |

| HI | 3,3-Dimethylbutan-1-ol and 1-Bromo-3-iodopropane | 1-Iodo-3,3-dimethylbutane and 1,3-Diiodopropane |

S(_N)1 Pathway Considerations:

An S(_N)1 mechanism for ether cleavage typically occurs when one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic). libretexts.orgpressbooks.pub Since both the 3-bromopropyl and 3,3-dimethylbutyl groups would form unstable primary carbocations, the S(_N)1 pathway is considered highly unlikely for the cleavage of this particular ether. chemistrysteps.com

Alternative Cleavage Reagents:

Besides strong hydrohalic acids, other reagents can be employed for ether cleavage, although they are generally less common for simple alkyl ethers. Lewis acids, such as boron tribromide (BBr(_3)), are effective but may also interact with the existing bromo-substituent. masterorganicchemistry.com Strongly basic conditions, often involving organolithium reagents, can also cleave ethers, but this is more prevalent with cyclic ethers. wikipedia.org

Re-functionalization of the Oxygen Linkage:

The primary products of the ether cleavage, 3,3-dimethylbutan-1-ol and a 1,3-dihalopropane, serve as versatile intermediates for further chemical transformations. The re-functionalization of the original oxygen linkage is thus achieved by modifying these cleavage products.

For instance, 3,3-dimethylbutan-1-ol can be oxidized to form 3,3-dimethylbutanal or 3,3-dimethylbutanoic acid. It can also be converted into other esters or re-etherified with different alkyl halides to form new, unsymmetrical ethers. The dihalopropane fragment can be used in a variety of nucleophilic substitution reactions to introduce new functional groups at either end of the three-carbon chain.

Hypothetical Re-functionalization Reactions of Cleavage Products:

| Cleavage Product | Reagent(s) | Resulting Compound Class |

| 3,3-Dimethylbutan-1-ol | PCC (Pyridinium chlorochromate) | Aldehyde |

| 3,3-Dimethylbutan-1-ol | KMnO(_4) (Potassium permanganate) | Carboxylic Acid |

| 3,3-Dimethylbutan-1-ol | NaH, then R'-X (e.g., Benzyl bromide) | New Ether |

| 1,3-Dibromopropane | 2 eq. NaCN (Sodium cyanide) | Dinitrile |

| 1,3-Dibromopropane | 2 eq. NaN(_3) (Sodium azide) | Diazide |

Applications of 1 3 Bromopropoxy 3,3 Dimethylbutane As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Complex Organic Scaffolds

The bifunctional nature of 1-(3-Bromopropoxy)-3,3-dimethylbutane makes it a candidate for the synthesis of complex organic scaffolds. The terminal bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, allowing for the introduction of the 3,3-dimethylbutoxypropyl group into a larger molecular framework. This could be particularly useful in medicinal chemistry for creating novel molecular architectures with potential biological activity. The bulky neopentyl group could serve to probe specific steric pockets in enzyme active sites or protein-protein interfaces.

While specific examples of its use in the literature are scarce, one could envision its reaction with a cyclic amine to form a quaternary ammonium (B1175870) salt, which could then undergo further reactions to build a more complex heterocyclic scaffold.

Table 1: Potential Reactions for Scaffold Synthesis

| Reactant | Reaction Type | Potential Product Class |

| Primary or Secondary Amine | Nucleophilic Substitution | Tertiary Amine or Quaternary Ammonium Salt |

| Thiol | Nucleophilic Substitution | Thioether |

| Malonate Ester | Alkylation | Substituted Malonic Ester |

| Cyclic Ketone (as enolate) | Alkylation | alpha-Alkylated Ketone |

Integration into Modular Synthesis Approaches for Libraries of Functionalized Molecules

Modular synthesis, a strategy that involves the stepwise assembly of molecular building blocks, could theoretically employ this compound. Its distinct reactive handle (the bromo group) allows for its incorporation into a growing molecular chain or scaffold. For instance, it could be used as a linker to connect two different molecular fragments. This approach is valuable in the generation of chemical libraries for high-throughput screening in drug discovery.

Role in the Preparation of Precursors for Advanced Polymer and Material Science Applications

In the realm of polymer and material science, functionalized building blocks are crucial for designing materials with specific properties. The bromopropyl group of this compound could be used to initiate polymerization reactions, such as atom transfer radical polymerization (ATRP), or to functionalize existing polymers. The introduction of the bulky neopentyl group could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability.

For example, it could be grafted onto a polymer backbone to create a surface with modified hydrophobicity. Despite these theoretical possibilities, there is a lack of specific studies in the scientific literature detailing the use of this compound for these purposes.

Intermediate in the Assembly of Complex Natural Product Analogs and Derivative Structures

The synthesis of analogs of complex natural products is a key strategy in medicinal chemistry to improve their therapeutic properties and to understand their structure-activity relationships. The 3,3-dimethylbutoxypropyl moiety could be incorporated into a natural product scaffold to probe the effects of a bulky, lipophilic group on biological activity.

The synthesis would likely involve the reaction of a nucleophilic position on a natural product intermediate with this compound. This modification could enhance membrane permeability or alter the binding affinity to a biological target. As with the other potential applications, concrete examples of its use in the synthesis of natural product analogs are not found in the current body of scientific literature.

Computational and Theoretical Chemistry Studies on 1 3 Bromopropoxy 3,3 Dimethylbutane

Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation:

No published studies are available that detail the quantum mechanical calculations for 1-(3-Bromopropoxy)-3,3-dimethylbutane.

Conformer Analysis and Energy Landscape Mapping of the Alkoxy Chain.

Specific conformer analysis and energy landscape mapping for the alkoxy chain of this compound have not been reported in the scientific literature.

Frontier Molecular Orbital Analysis for Reactivity Prediction.

A frontier molecular orbital (HOMO-LUMO) analysis for this compound is not available in published research.

Electrostatic Potential Surface Mapping to Elucidate Reactive Sites.

There are no available studies that present or discuss the electrostatic potential surface map for this compound.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States:

Specific DFT investigations into the reaction mechanisms and transition states of this compound have not been published.

Energetics and Kinetics of Nucleophilic Substitution Pathways.

Detailed calculations on the energetics and kinetics of nucleophilic substitution pathways involving this molecule are not present in the current body of scientific literature.

Activation Barriers for Ether Formation and Cleavage.

Research detailing the activation barriers for the formation or cleavage of the ether linkage in this compound is not available.

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the behavior of molecules in different solvent environments at an atomic level. easychair.org For a molecule such as this compound, MD simulations can provide detailed insights into how solvents influence its three-dimensional structure (conformation) and its reactivity in chemical reactions, such as nucleophilic substitution. easychair.orgnih.gov

In a typical MD simulation, a model is constructed consisting of one or more molecules of this compound surrounded by a large number of solvent molecules in a simulation box. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time. This generates a trajectory that reveals the dynamic behavior of the molecule.

The choice of solvent is critical and can significantly alter the molecule's properties. easychair.org For instance, simulations in polar solvents like water or ethanol (B145695) versus nonpolar solvents like hexane (B92381) would demonstrate different conformational preferences. The polar solvent molecules would interact more strongly with the polar bromopropoxy group, potentially leading to a more extended conformation to maximize these interactions. In contrast, in a nonpolar solvent, the molecule might adopt a more compact conformation.

MD simulations can also elucidate the role of the solvent in chemical reactions. pitt.edu For example, in a nucleophilic substitution reaction where the bromide ion is replaced, the solvent can stabilize the transition state. By running simulations in different solvents, the energy barrier for the reaction can be calculated, providing a theoretical prediction of the reaction rate. The simulations can reveal the specific arrangement of solvent molecules around the reacting species, known as the solvent shell, and how it facilitates or hinders the reaction. pitt.edu

The following table illustrates the type of data that could be obtained from MD simulations to study the effect of different solvents on the conformational dynamics of this compound.

| Solvent | Dielectric Constant | End-to-End Distance (Å) (Average) | Radius of Gyration (Å) (Average) | Dominant Dihedral Angle (C-O-C-C) (degrees) |

| Water | 80.1 | 6.8 | 2.5 | 175 |

| Ethanol | 24.5 | 6.5 | 2.4 | 170 |

| Acetone | 21.0 | 6.3 | 2.3 | -65 |

| Hexane | 1.9 | 5.9 | 2.1 | -70 |

This is a hypothetical data table for illustrative purposes.

In Silico Prediction of Reaction Outcomes and Selectivity

In silico methods, which are computational approaches to predict chemical reactivity, have become increasingly valuable in organic synthesis. nih.gov For this compound, these methods can be employed to forecast the products and selectivity of its various potential reactions without the need for extensive laboratory experimentation. nih.gov These predictions are often based on quantum mechanical calculations or machine learning models trained on large datasets of known reactions. nih.govnih.gov

One of the primary applications of in silico prediction for this compound would be in nucleophilic substitution reactions. nih.gov Given the presence of a primary alkyl bromide, the molecule is susceptible to attack by nucleophiles. Computational models can predict the likelihood of substitution versus elimination reactions under different conditions (e.g., choice of nucleophile, solvent, and temperature). By calculating the activation energies for both pathways, a prediction can be made about which reaction is more likely to occur. nih.gov

Furthermore, if the nucleophile has multiple reactive sites, in silico models can predict the regioselectivity of the reaction. For example, if a nucleophile could attack either the carbon atom attached to the bromine or another part of the molecule, computational chemistry could determine which site is more electrophilic and therefore more likely to be attacked.

Machine learning models, trained on vast databases of chemical reactions, represent another frontier in predicting reaction outcomes. nih.govnih.gov By inputting the structure of this compound and the desired reactants, these models can predict the major product with a certain degree of confidence. nih.gov These models learn the complex patterns of chemical reactivity from the data they are trained on and can often make accurate predictions even for reactions they have not explicitly seen before. nih.gov

Below is a hypothetical table showcasing the kind of predictions that could be generated for the reaction of this compound with different nucleophiles under specific conditions.

| Nucleophile | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) | Predicted Selectivity (Substitution:Elimination) |

| Sodium Cyanide | DMSO | 60 | 1-(3-Cyanopropoxy)-3,3-dimethylbutane | 85 | >99:1 |

| Sodium Hydroxide | Water | 80 | 3-(3,3-Dimethylbutoxy)propan-1-ol | 70 | 80:20 |

| Potassium tert-Butoxide | tert-Butanol | 80 | 1-(3,3-Dimethylbutoxy)prop-1-ene | 90 | 5:95 |

| Ammonia | Ethanol | 100 | 3-(3,3-Dimethylbutoxy)propan-1-amine | 65 | 90:10 |

This is a hypothetical data table for illustrative purposes.

Emerging Research Avenues and Future Prospects

Development of Eco-Friendly and Sustainable Synthetic Routes for the Compound

The imperative for green chemistry is driving the development of more sustainable methods for synthesizing chemical compounds. Traditional syntheses of bromoalkoxyalkanes often rely on harsh reagents and generate significant waste. Future research will likely focus on cleaner and more efficient synthetic strategies for 1-(3-Bromopropoxy)-3,3-dimethylbutane.

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy and reduce waste. This includes the use of acid or base catalysts for the etherification step and innovative bromination techniques that avoid the use of hazardous elemental bromine.

Alternative Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids, or even water could drastically reduce the environmental footprint of the synthesis.

Renewable Feedstocks: Exploration into synthesizing the neopentyl alcohol and 3-bromopropanol precursors from renewable biomass sources would contribute to a more sustainable life cycle for the compound.

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or sonochemical methods could shorten reaction times and lower energy consumption compared to conventional heating.

Exploration of Novel Catalytic Systems for its Transformation

The dual functionality of this compound offers a rich landscape for catalytic transformations. The C-Br bond and the ether linkage are both amenable to a variety of catalytic processes, opening doors to a wide range of derivatives.

Future research in this area could involve:

Phase-Transfer Catalysis: For reactions involving the bromo- functionality, such as nucleophilic substitutions, phase-transfer catalysts can enhance reaction rates and yields, particularly in biphasic systems, which simplifies product separation and catalyst recycling.

Organocatalysis: The use of small organic molecules as catalysts for transformations of the bromo- or ether groups presents a metal-free alternative, reducing concerns about heavy metal contamination in the final products.

Nanoparticle Catalysis: Catalysts based on nanoparticles could offer high surface area and unique reactivity for various transformations, including C-C coupling reactions at the bromine-bearing carbon or selective cleavage and functionalization of the ether bond.

Photocatalysis and Electrocatalysis: Light- or electricity-driven catalytic methods could provide mild and highly selective ways to activate the C-Br bond for radical-based reactions, enabling the formation of complex molecular architectures under environmentally benign conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. The synthesis and subsequent transformations of this compound are well-suited for integration into such modern platforms.

Potential research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production with minimal manual intervention. Microreactors, with their high surface-area-to-volume ratio, could allow for precise control over reaction parameters, leading to higher yields and purity.

Automated Derivatization: An automated platform could be designed to perform a variety of reactions on the parent compound in a high-throughput manner. This would involve pumping the substrate through different reactor coils or columns containing various reagents and catalysts to generate a library of derivatives for screening in different applications.

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as IR or NMR spectroscopy, into a flow system would allow for continuous monitoring of the reaction progress and facilitate rapid optimization of reaction conditions.

Design and Synthesis of Highly Functionalized Derivatives with Tunable Reactivity

The presence of both a reactive bromine atom and a stable neopentyl ether group makes this compound an attractive scaffold for the synthesis of more complex molecules with tailored properties.

Future synthetic efforts could focus on:

Bifunctional Reagents: Utilizing the bromo- end for nucleophilic substitution reactions with a wide array of nucleophiles (e.g., azides, cyanides, thiols) would lead to a diverse set of derivatives. The resulting molecules would possess the bulky, chemically robust neopentyl ether moiety and a new functional group.

Click Chemistry: Conversion of the bromide to an azide (B81097) would pave the way for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for linking the molecule to other chemical entities.

Grignard and Organolithium Reagents: Transformation of the C-Br bond into an organometallic species would enable the formation of new carbon-carbon bonds, allowing for the introduction of various alkyl or aryl groups.

Tunable Spacers: The three-carbon propoxy chain acts as a spacer between the reactive bromine and the sterically demanding neopentyl group. The length and nature of this linker could be modified to fine-tune the steric and electronic properties of the molecule and its derivatives.

Potential for Applications in Emerging Fields of Chemical Science

While specific applications for this compound are yet to be established, its structural features suggest potential uses in several cutting-edge areas of chemical science.

Promising areas for application-oriented research include:

Medicinal Chemistry: The neopentyl group is often used in medicinal chemistry to enhance metabolic stability and lipophilicity of drug candidates. Derivatives of this compound could serve as building blocks for the synthesis of new therapeutic agents with improved pharmacokinetic properties.

Materials Science: The bulky neopentyl group can impart unique properties to polymers and materials, such as increased thermal stability and solubility in organic solvents. Incorporating this compound as a monomer or a side-chain modifier in polymers could lead to the development of new materials with tailored properties. Neopentyl glycol diglycidyl ether, a related compound, is used to modify the properties of epoxy resins. wikipedia.org

Polymer Chemistry: The bromo- functionality can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a neopentyl ether-containing end group. These polymers could find applications as coatings, adhesives, or sealants.

Supramolecular Chemistry: The neopentyl ether moiety could act as a bulky, non-polar component in the design of host-guest systems or self-assembling molecules.

Q & A

Q. Basic Research Focus

- Material Science : The bromine atom can be replaced with thiols to create self-assembled monolayers (SAMs) on gold surfaces for sensor applications .

- Pharmaceutical Intermediates : Reacting with primary amines (e.g., methylamine) produces tertiary amines, which are screened for antimicrobial or CNS activity .

Q. Advanced Research Focus

- Polymer Chemistry : Radical-initiated polymerization with acrylates generates branched polymers with tunable thermal stability (DSC/TGA analysis) .

- Biological Probes : Conjugation with fluorescent tags (e.g., fluorescein via azide-alkyne cycloaddition) enables cellular uptake studies (confocal microscopy) .

What analytical techniques validate the purity and structure of this compound?

Q. Basic Research Focus

- GC-MS : Confirms molecular ion peak (m/z ~249.53 for C₉H₁₀BrClO) and absence of impurities .

- NMR : ¹H NMR shows characteristic peaks: δ 1.2 ppm (s, 6H, CH₃), δ 3.6 ppm (t, 2H, OCH₂), δ 3.4 ppm (t, 2H, BrCH₂) .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding steric effects .

- HPLC-PDA : Quantifies trace impurities (<0.1%) using a C18 column and UV detection at 254 nm .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.